2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-
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Overview
Description
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group. The compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of gamma-butyrolactone with ammonia or primary amines under high temperature and pressure conditions.
Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of the 3-chlorophenyl group reacts with the piperazine-substituted pyrrolidinone in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts and high-throughput screening methods are common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate as bases, with the nucleophile in a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the pyrrolidinone ring.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors, such as serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions.
Pathways Involved: It modulates the signaling pathways associated with neurotransmitter release and uptake, leading to enhanced synaptic plasticity and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog without the piperazine and chlorophenyl substitutions.
N-Methylpyrrolidone: Similar structure but lacks the piperazine and chlorophenyl groups.
Piperazine Derivatives: Compounds like 1-methylpiperazine, which share the piperazine core but differ in other substituents.
Uniqueness
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring contributes to its overall stability and bioavailability .
Properties
CAS No. |
831170-35-5 |
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Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c1-17-14(5-6-15(17)20)19-9-7-18(8-10-19)13-4-2-3-12(16)11-13/h2-4,11,14H,5-10H2,1H3 |
InChI Key |
BQGGQMJOOCSUQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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